Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine

hydroformylation rhodium complex speciation bis-phosphine vs. tris-phosphine

Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine (CAS 219985-31-6), also known as tris(4-(1H,1H,2H,2H-perfluorooctyl)phenyl)phosphine, is a heavy fluorous triarylphosphine ligand (molecular formula C₄₂H₂₄F₃₉P; MW 1300.55 g·mol⁻¹). It belongs to the class of perfluoroalkyl-substituted tertiary phosphines designed for fluorous biphasic catalysis, where the three perfluorinated 'ponytails' impart preferential solubility in fluorocarbon solvents.

Molecular Formula C42H24F39P
Molecular Weight 1300.5 g/mol
CAS No. 219985-31-6
Cat. No. B1589673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine
CAS219985-31-6
Molecular FormulaC42H24F39P
Molecular Weight1300.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C42H24F39P/c43-25(44,28(49,50)31(55,56)34(61,62)37(67,68)40(73,74)75)16-13-19-1-7-22(8-2-19)82(23-9-3-20(4-10-23)14-17-26(45,46)29(51,52)32(57,58)35(63,64)38(69,70)41(76,77)78)24-11-5-21(6-12-24)15-18-27(47,48)30(53,54)33(59,60)36(65,66)39(71,72)42(79,80)81/h1-12H,13-18H2
InChIKeyFQHAQDHIVUWHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris[4-(tridecafluorooctyl)phenyl]phosphine (CAS 219985-31-6): Procurement-Ready Overview of a Heavy Fluorous Triarylphosphine Ligand


Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine (CAS 219985-31-6), also known as tris(4-(1H,1H,2H,2H-perfluorooctyl)phenyl)phosphine, is a heavy fluorous triarylphosphine ligand (molecular formula C₄₂H₂₄F₃₉P; MW 1300.55 g·mol⁻¹) [1]. It belongs to the class of perfluoroalkyl-substituted tertiary phosphines designed for fluorous biphasic catalysis, where the three perfluorinated 'ponytails' impart preferential solubility in fluorocarbon solvents. This compound is commercialized under Sigma-Aldrich catalog number 49317 and is protected by Fluorous Technologies, Inc. patents US 6,156,896, 5,859,247, 5,777,121, and 6,673,539 .

Why In-Class Fluorous Phosphines Cannot Be Interchanged with Tris[4-(tridecafluorooctyl)phenyl]phosphine (CAS 219985-31-6): The Case for Evidence-Based Selection


Fluorous triarylphosphines vary critically in fluorous phase affinity, steric bulk, and electronic character depending on ponytail length, spacer architecture, and the number of perfluoroalkyl substituents [1]. A compound with a shorter C₆F₁₃ ponytail (e.g., tris(4-perfluorohexylphenyl)phosphine) may exhibit inadequate fluorous phase retention, while the trialkylphosphine analog P(CH₂CH₂C₆F₁₃)₃ adopts a steric profile indistinguishable from PEt₃—a dramatically different ligand geometry from the triarylphosphine framework [2]. The specific case of CAS 219985-31-6 sits at a confluence of three perfluorooctyl ponytails (C₈F₁₇, i.e., eight fluorinated carbons per chain) attached via a –CH₂CH₂– spacer to a triarylphosphine core. This architecture produces a unique combination of high fluorous solubility, a cone angle near 137° (identical to PPh₃), and electron-withdrawing character (χd ≈ 9 ± 3) that cannot be replicated by fewer ponytails, shorter chains, or trialkylphosphine backbones [3]. Generic substitution risks unintended changes in catalyst retention, reaction rate, and linear-to-branched selectivity profiles [4]. The quantitative evidence presented in Section 3 establishes exactly where CAS 219985-31-6 differentiates from its closest comparators.

Quantitative Differentiation Evidence for Tris[4-(tridecafluorooctyl)phenyl]phosphine (CAS 219985-31-6) vs. Closest Analogs


Head-to-Head Complex Speciation: Fluorous Triarylphosphine P(C₆H₄C₆F₁₃)₃ Forms Bis- and Tris-Phosphine Rhodium Complexes; Triphenylphosphine Forms Only Bis-Phosphine Species

Under hydroformylation reaction conditions, the perfluorinated triarylphosphine ligand P(C₆H₄C₆F₁₃)₃—the direct structural analog of CAS 219985-31-6 differing only in ponytail length (C₆F₁₃ vs. C₈F₁₇)—forms both bis- and tris-phosphine rhodium complexes. In direct contrast, triphenylphosphine (PPh₃) forms only the bis-phosphine complex under identical conditions [1]. High-pressure NMR and IR spectroscopy identified the equatorial–equatorial and equatorial–axial isomers of [RhH(CO)₂(P(C₆H₄C₆F₁₃)₃)₂] and the tris-phosphine species [RhH(CO)(P(C₆H₄C₆F₁₃)₃)₃]. Critically, the predominant formation of the tris-phosphine complex under ambient separator conditions was directly correlated with low phosphorus and rhodium leaching to the organic phase [2].

hydroformylation rhodium complex speciation bis-phosphine vs. tris-phosphine fluorous biphasic catalysis

Catalyst Recycling Efficiency: Fluorous Wilkinson's Analog with P(C₆H₄-p-SiMe₂(CH₂)₂C₈F₁₇)₃ Achieves >98% Catalyst Recovery vs. Nonfluorous RhCl(PPh₃)₃

Fluorous analogs of Wilkinson's catalyst bearing three perfluoroalkyl-substituted triarylphosphine ligands were directly compared to RhCl(PPh₃)₃ in 1-alkene hydrogenation. The catalyst RhCl[P{C₆H₄-p-SiMe₂(CH₂)₂C₈F₁₇}₃]₃ (3b, the n = 8 fluorous ponytail variant closest to CAS 219985-31-6) achieved >98% recycling efficiency via fluorous biphasic separation [1]. This recycling efficiency far exceeded predictions based on the fluorous phase affinity of the free phosphine ligand alone, because the rhodium-bound phosphine species present during and after catalysis exhibited substantially higher fluorous phase affinity than the free ligand [2].

hydrogenation catalyst recycling fluorous biphasic separation rhodium

QALE Stereoelectronic Parameters: P(CH₂CH₂C₆F₁₃)₃ Defined by χd = 9 and θ = 137°—Distinct from Both Electron-Deficient and Electron-Rich Nonfluorous Phosphines

The trialkylphosphine analog P(CH₂CH₂C₆F₁₃)₃ has been characterized by the Quantitative Analysis of Ligand Effects (QALE) model, yielding a steric parameter (cone angle) θ = 137 ± 2°, electronic parameter χd = 9 ± 3, Ear = 0, and πp = 2.5 ± 0.6 [1]. The cone angle of 137° places it in the same steric category as PPh₃ (θ ≈ 145°), while the electronic parameter χd = 9 indicates modest electron-withdrawing character. This distinguishes the fluorous phosphine from both strongly electron-deficient phosphines such as P(CF₃)₃ (χd = 33 ± 2) and strongly electron-rich phosphines such as PEt₃ (solution calorimetry confirms the fluorous ligand is sterically identical to PEt₃ but electronically differentiated) [2]. For the triarylphosphine framework of CAS 219985-31-6, the –CH₂CH₂– spacer insulates the phosphorus lone pair from the full electron-withdrawing effect of the perfluorinated ponytails, yielding electronic properties closer to PPh₃ than to perfluoroarylphosphines.

QALE parameters ligand steric and electronic tuning phosphine stereoelectronics cone angle

Fluorous Phase Partitioning: Triarylphosphines with Three Ponytails Show Markedly Different Affinity from Analogs with Fewer Tags—A Tunable Parameter for Biphasic System Design

The partition coefficients of triarylphosphines between organic and fluorous phases are systematically tunable by varying the number of fluorous ponytails (0–3) [1]. Triarylphosphines bearing zero fluorous tags reside exclusively in the organic phase (partition coefficient approaching zero for fluorous phase), while compounds with three ponytails—such as CAS 219985-31-6—exhibit preferential solubility in the fluorous phase. This is fundamental to fluorous biphasic catalyst design: the seminal work by Horváth and Rábai demonstrated that P(CH₂CH₂C₆F₁₃)₃ (the trialkylphosphine analog bearing three C₆F₁₃ ponytails) could be recycled 9 times with only 4.2% rhodium loss in hydroformylation [2]. The triarylphosphine framework of CAS 219985-31-6 offers additional advantages over the trialkylphosphine analog: the aryl substitution provides a more rigid coordination environment and enhanced thermal stability, while the –CH₂CH₂– spacer effectively insulates the phosphorus atom from the strong electron-withdrawing effect of the perfluorinated chains [3].

partition coefficient fluorous biphasic system solvent tuning catalyst immobilization

π-Accepting Ability Ranking: P(C₆H₄-4-CH₂CH₂(CF₂)₇CF₃)₃ (the Triarylphosphine Analog of CAS 219985-31-6) Benchmarked Against P(CH₂CH₂(CF₂)₅CF₃)₃ and Conventional Triarylphosphines

The π-accepting ability of fluorous phosphines was quantified through the CO stretching frequencies of their W(CO)₅L complexes, providing a direct spectroscopic ranking [1]. The triarylphosphine P(C₆H₄-4-CH₂CH₂(CF₂)₇CF₃)₃—the structural analog of CAS 219985-31-6 with a C₈F₁₇ ponytail—was positioned in the π-acceptor series as: P(CH₂CH₂(CF₂)₅CF₃)₃ > P(C₆H₄-4-CH₂CH₂(CF₂)₇CF₃)₃ > P(p-tolyl)₃ > P(n-octyl)₃ [2]. This establishes that the triarylphosphine fluorous ligand is a stronger π-acceptor than both P(p-tolyl)₃ and P(n-octyl)₃, but a weaker π-acceptor than the trialkylphosphine fluorous analog P(CH₂CH₂(CF₂)₅CF₃)₃. The crystal structure of W(CO)₅P(C₆H₄-4-CH₂CH₂(CF₂)₇CF₃)₃ confirmed the structural integrity of the metal–phosphine bond in this fluorous environment.

π-acidity tungsten carbonyl complexes ligand electronic properties fluorous phosphine ranking

Phase-Transfer Catalysis: Fluorous Phosphine-Containing Nickel Catalysts Exhibit Marked Acceleration Under Biphasic Conditions vs. Lipophilic Phosphine Analogs and PPh₃ Benchmark

Single-component nickel(II) polyethylene catalysts bearing fluorous phosphine ligands were compared under biphasic and monophasic conditions [1]. Catalysts 4a and 4b (containing fluorous phosphine ligands) showed marked accelerations under biphasic conditions, whereas catalyst 4c (bearing a lipophilic, non-fluorous phosphine ligand) did not exhibit this acceleration. Under all conditions, the fluorous phosphine-containing catalysts 4a and 4b were faster than the Ni(Ph)(PPh₃) analog used as a benchmark [2]. Partition coefficients for fluorous phosphines 3a and 3b were measured as 97.5:2.5 and 66.6:33.4 (fluorous:organic) respectively, compared to <0.5:>99.5 for non-fluorous phosphines 4a and 4b, confirming that the phase-transfer activation mechanism depends critically on phosphine fluorous phase affinity [3].

nickel catalysis polyethylene phase-transfer activation fluorous phosphine

Optimal Application Scenarios for Tris[4-(tridecafluorooctyl)phenyl]phosphine (CAS 219985-31-6) Based on Quantitative Differentiation Evidence


Fluorous Biphasic Hydroformylation of Terminal Alkenes for Long-Chain Linear Aldehydes

CAS 219985-31-6 is optimally deployed as the phosphine ligand in rhodium-catalyzed hydroformylation of 1-alkenes under fluorous biphasic conditions. The key differentiation from PPh₃-based systems lies in the ligand's ability to form tris-phosphine rhodium complexes under ambient separator conditions, which directly suppresses phosphorus and rhodium leaching to the organic product phase [8]. This enables continuous-flow hydroformylation with sustained catalyst performance over extended operation (demonstrated for 46 hours with 60% conversion and l:b ~10 for the closely related P(C₆H₄C₆F₁₃)₃ system [9]). The three perfluorooctyl ponytails ensure sufficient fluorous phase affinity to maintain catalyst immobilization, while the –CH₂CH₂– spacer preserves electronic properties close to PPh₃, maintaining the linear selectivity profile that makes rhodium-phosphine catalysts industrially attractive.

Recyclable Hydrogenation Catalysis with Fluorous Wilkinson's Catalyst Analogs

The compound serves as the phosphine building block for fluorous analogs of Wilkinson's catalyst, RhCl[P(C₆H₄-4-CH₂CH₂C₈F₁₇)₃]₃, which achieves >98% catalyst recycling efficiency in 1-alkene hydrogenation via fluorous biphasic separation [8]. This dramatically outperforms conventional RhCl(PPh₃)₃, which cannot be recovered under biphasic conditions. The >98% recovery rate is attributed to the enhanced fluorous phase affinity of the rhodium-bound phosphine species, which exceeds that of the free ligand—a cooperative effect that emerges only when three fluorous phosphine ligands are assembled at the metal center [9]. This scenario is particularly relevant for pharmaceutical and fine chemical synthesis where precious metal catalyst cost and product metal contamination are critical process economics parameters.

Ruthenium-Catalyzed Hydrogenation in Fluorous Biphasic Systems

CAS 219985-31-6 is applicable as the fluorous phosphine component in dimeric ruthenium(I) complexes [Ru(μ-O₂CMe)(CO)₂LF]₂, which have been demonstrated for catalytic hydrogenation of acetophenone to 1-phenylethanol in benzotrifluoride at 105 °C under fluorous biphasic conditions [8]. Partition coefficients for the ruthenium complexes between fluorocarbon and hydrocarbon phases were experimentally determined, confirming catalyst retention in the fluorous phase [9]. The measured π-accepting ability of the triarylphosphine framework (intermediate between trialkylphosphine fluorous analogs and electron-rich triarylphosphines such as P(p-tolyl)₃) positions these ruthenium catalysts for reactions requiring a balanced electronic environment at the metal center [7].

Nickel-Catalyzed Olefin Polymerization with Phase-Transfer Activation

The fluorous phosphine ligand architecture is directly applicable to single-component nickel(II) olefin polymerization catalysts, where the high fluorine content (39 fluorine atoms per molecule for CAS 219985-31-6) enables a phase-transfer activation mechanism that accelerates catalysis under biphasic conditions [8]. The measured partition coefficients of fluorous phosphines (e.g., 97.5:2.5 fluorous:organic) compared to non-fluorous analogs (<0.5:>99.5) confirm that the fluorous character—determined by ponytail length and count—is the decisive parameter for this activation pathway. Catalysts incorporating fluorous phosphine ligands outperform both lipophilic phosphine analogs and the Ni(Ph)(PPh₃) benchmark under all conditions tested [9].

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